3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid

Metabolite Profiling Forensic Chemistry Veterinary Drug Residue Analysis

Researchers synthesizing bioreductive prodrugs often face multi-step N1-alkylation bottlenecks with unmodified 2-methyl-4(5)-nitroimidazole. 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid (CAS 16935-04-9) is a pre-functionalized 4-nitroimidazole scaffold with a propanoic acid handle, eliminating linker installation steps. • Direct amide coupling with therapeutic payloads (HDAC/LSD1 inhibitors) via stable amide bonds-no separate N1-alkylation required. • Superior serum stability vs. 5-nitroimidazole analogs, ensuring intact prodrug delivery to hypoxic tumor microenvironments. • Authenticated reference standard for dimetridazole metabolite quantification in LC-MS/MS residue testing. Supplied at ≥95% purity with global shipping for R&D use.

Molecular Formula C7H9N3O4
Molecular Weight 199.16 g/mol
CAS No. 16935-04-9
Cat. No. B096082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid
CAS16935-04-9
Molecular FormulaC7H9N3O4
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESCC1=NC(=CN1CCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H9N3O4/c1-5-8-6(10(13)14)4-9(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12)
InChIKeyQIJTUXYFQLHGJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic Acid


3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid, also referenced as 2-Methyl-5-nitro-1-imidazolepropinoic acid, is a heterocyclic building block belonging to the class of 4(5)-nitroimidazole derivatives . It is characterized by a 2-methyl-4(5)-nitroimidazole core N1-alkylated with a propanoic acid side-chain . This specific substitution pattern yields a molecular formula of C₇H₉N₃O₄ with a molecular weight of 199.16 g/mol, a predicted pKa of 4.32 ± 0.10, and a topological polar surface area of 101 Ų [1]. The compound functions as a versatile synthetic intermediate that retains the bioreductive capacity of the 4-nitroimidazole pharmacophore while providing a carboxylic acid moiety suitable for further derivatization via amide coupling, esterification, or reduction chemistry .

Why Generic Analogs Cannot Substitute This Compound


Direct substitution with the unsubstituted precursor 2-methyl-4(5)-nitroimidazole (CAS 696-23-1) or with alternative side-chain variants is not scientifically valid due to the critical role of the N1-propanoic acid moiety. Unmodified 2-methyl-4(5)-nitroimidazole lacks the pendant carboxylic acid handle, rendering it incapable of participating in amide bond formation, esterification, or conjugation reactions essential for prodrug construction and biomolecule labeling . Analogs with shorter linkers (e.g., acetic acid) or non-acidic N1-substituents introduce altered spatial geometry between the nitroimidazole warhead and the functional handle, which significantly impacts target binding, bioreductive activation kinetics, and metabolic stability in downstream applications . Furthermore, the 4-nitro substitution pattern on the target compound imparts distinct electronic properties compared to 5-nitroimidazole regioisomers (e.g., metronidazole class), affecting the compound's one-electron reduction potential and subsequent reactivity under hypoxic conditions [1].

Comparative Evidence Against Closest Structural Analogs


Metabolite Identification and Chromatographic Differentiation

3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid has been definitively identified as the carboxylic acid metabolite arising from oxidative N-demethylation and subsequent side-chain oxidation of the veterinary drug dimetridazole (DMZ) [1]. This metabolic origin distinguishes it from other nitroimidazole metabolites in forensic and residue monitoring contexts. In head-to-head comparative studies of nitroimidazole metabolites in porcine tissues, this specific compound elutes as a distinct chromatographic peak separate from the parent drug dimetridazole, its primary N-demethylation product 2-methyl-5-nitroimidazole (2-MNI), and the 5-nitroimidazole metabolite 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) [1]. Its formation pathway contrasts sharply with the reductive metabolism characteristic of 5-nitroimidazole antimicrobials such as metronidazole and ronidazole, where the nitro group is reduced to reactive intermediates rather than the imidazole side-chain being oxidized to a carboxylic acid [2].

Metabolite Profiling Forensic Chemistry Veterinary Drug Residue Analysis LC-MS/MS

Bioreductive Activation Profile vs. 5-Nitroimidazole Regioisomers

The target compound possesses a 4-nitro substitution pattern on the imidazole ring, which fundamentally distinguishes it from the more widely studied 5-nitroimidazole class (e.g., metronidazole, ornidazole, secnidazole) [1]. The 2-methyl-4-nitroimidazole pharmacophore serves as the critical scaffold for this compound, with the N1-propanoic acid chain providing a handle for subsequent functionalization. In contrast to 5-nitroimidazoles which have been extensively characterized as radiosensitizers and antimicrobial agents, 2-methyl-4-nitroimidazole derivatives exhibit distinct bioreductive activation kinetics [2]. Direct comparative studies evaluating radiolabeled 2-methyl-4-nitroimidazole derivatives against 5-nitroimidazole-based tracers (¹²³I-labeled ornidazole) demonstrated that the 4-nitro series compounds exhibit superior serum stability, retaining >90% intact tracer after 24h incubation compared to significant degradation observed with 5-nitroimidazole counterparts [2]. In in vivo rabbit models of Escherichia coli infection, the 4-nitroimidazole-based tracer (compound 3) showed measurable uptake at the infection site (target-to-nontarget ratio ~2.0 at 6h), whereas the 5-nitroimidazole tracer (ornidazole) exhibited insufficient stability for reliable imaging [2].

Hypoxia-Targeted Prodrugs Bioreductive Activation Nitroreductase (NTR) Cancer Therapeutics

Conjugation Capability via Propanoic Acid Side-Chain

3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid provides a terminal carboxylic acid moiety (pKa 4.32) that enables direct amide coupling and esterification reactions without requiring additional deprotection steps . The unsubstituted parent compound, 2-methyl-4(5)-nitroimidazole (CAS 696-23-1, MW 127.10 g/mol, mp 251-255°C), lacks any functionalizable side-chain handle [1]. Consequently, the parent imidazole requires separate N1-alkylation with functionalized alkyl halides (e.g., bromoacetic acid derivatives) to introduce a conjugation-capable linker—a step that adds 1-2 synthetic transformations and reduces overall yield . The target compound offers a pre-installed C3 spacer arm terminated by a carboxylic acid, achieving a yield of approximately 91% when synthesized via Michael addition of 2-methyl-4(5)-nitroimidazole to acrylic acid [2]. Alternative side-chain variants, such as the ethyl ester analog (ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate), require a subsequent hydrolysis step to generate the free acid for coupling .

Bioconjugation Prodrug Design Amide Coupling Esterification

Physicochemical Property Differences from Shorter-Chain Analogs

The target compound exhibits a calculated partition coefficient (CLogP) of -0.258, indicative of moderate hydrophilicity . This value places it in a favorable physicochemical space for aqueous solubility while retaining sufficient lipophilicity for passive membrane permeation. In contrast, the parent 2-methyl-4(5)-nitroimidazole (CAS 696-23-1) has a higher predicted lipophilicity (estimated CLogP ~0.5-0.8) due to the absence of the polar carboxylic acid group [1]. Analogs with shorter linkers, such as 2-methyl-4-nitro-1H-imidazole-1-yl)acetic acid, possess a reduced topological polar surface area and altered hydrogen bonding capacity due to the C2 rather than C3 spacer . The target compound's molecular weight (199.16 g/mol) and TPSA (101 Ų) align with established drug-likeness criteria for oral bioavailability (MW <500, TPSA <140 Ų), whereas non-acidic N1-alkylated variants lacking the carboxylic acid moiety exhibit TPSA values below 90 Ų, potentially affecting solubility and off-target binding profiles [2].

Physicochemical Profiling Lipophilicity Permeability Property-Based Design

Validated Research and Industrial Applications


Hypoxia-Activated Prodrug Synthesis

Researchers designing bioreductive prodrugs requiring a 4-nitroimidazole warhead for nitroreductase (NTR)-mediated activation in hypoxic tumor microenvironments can utilize this compound as a pre-functionalized scaffold. The carboxylic acid handle permits direct conjugation to therapeutic payloads (e.g., HDAC inhibitors, LSD1 inhibitors) via stable amide linkages, eliminating the need for separate N1-alkylation or linker installation steps [1]. The 4-nitro substitution pattern confers superior serum stability compared to 5-nitroimidazole-based prodrug candidates, ensuring the intact prodrug reaches hypoxic tissues prior to activation [2].

Dimetridazole Metabolite Reference Standard

Regulatory and food safety laboratories performing LC-MS/MS analysis of veterinary drug residues in animal tissues (porcine plasma, muscle, kidney) require this compound as an authenticated reference standard [1]. It serves as a critical calibrant for quantifying the carboxylic acid metabolite of dimetridazole, enabling accurate differentiation from parent dimetridazole, 2-MNI, and other nitroimidazole-related residues in accordance with maximum residue limit (MRL) compliance testing [1].

Infection Imaging Tracer Precursor

Nuclear medicine researchers developing SPECT imaging agents for detecting bacterial infection and inflammation can employ this compound or its immediate derivatives as synthetic precursors. Studies have demonstrated that 2-methyl-4-nitroimidazole-based tracers achieve quantifiable target-to-nontarget ratios in infected tissues, whereas corresponding 5-nitroimidazole analogs (e.g., ornidazole-based tracers) fail due to insufficient serum stability [1]. The propanoic acid chain can be elaborated into ether-linked iodinated moieties for radiolabeling [1].

Kinase Inhibitor Scaffold Derivatization

Medicinal chemistry programs exploring imidazole-based kinase inhibitors or antiviral agents (including anti-HIV reverse transcriptase inhibitors) can use this compound to generate focused libraries of N1-substituted analogs. The propanoic acid moiety facilitates parallel synthesis via amide coupling with diverse amine-containing fragments, accelerating structure-activity relationship (SAR) studies [1]. The 2-methyl-4-nitroimidazole core is a recognized pharmacophore in non-nucleoside reverse transcriptase inhibitor (NNRTI) development, with analogs such as DAMNI derivatives showing submicromolar activity [1].

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